molecular formula C23H21N3O3S2 B6422398 N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618079-60-0

N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B6422398
CAS No.: 618079-60-0
M. Wt: 451.6 g/mol
InChI Key: FUCSIXRJSDEOLD-ZZEZOPTASA-N
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Description

This specialized chemical entity, N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide, is a complex synthetic molecule designed for advanced pharmacological and biochemical research. Its structure integrates an indolin-2-one scaffold, a motif frequently associated with kinase inhibition, linked to a rhodanine-based thiazolidinone group, which is known to confer properties useful in modulating protein-protein interactions and enzyme activity. This molecular architecture suggests its primary research value lies in exploring signal transduction pathways, particularly those involving kinases that are critical in cellular proliferation and apoptosis. Researchers can utilize this compound as a key tool to probe the structure-activity relationships of novel inhibitor classes targeting oncogenic proteins or to investigate mechanisms of cell cycle arrest. The (Z)-configuration around the alkene bridge is crucial for maintaining the planar conformation required for effective binding to biological targets. Its application is central in hit-to-lead optimization studies in drug discovery, providing critical insights for developing new therapeutic agents for conditions like cancer and inflammatory diseases. This product is intended for use in controlled laboratory settings by qualified personnel. For Research Use Only.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-4-25-22(29)20(31-23(25)30)18-15-10-5-6-11-16(15)26(21(18)28)12-17(27)24-19-13(2)8-7-9-14(19)3/h5-11H,4,12H2,1-3H3,(H,24,27)/b20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCSIXRJSDEOLD-ZZEZOPTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618079-60-0
Record name N-(2,6-DIMETHYLPHENYL)-2-[(3Z)-3-(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthesis of the Indole-2-Oxo-2,3-Dihydro-1H-Indol-1-Yl Core

The indole core is typically synthesized via Fischer indole synthesis or palladium-catalyzed cyclization. For this compound, a modified approach involves condensing 2-oxo-2,3-dihydro-1H-indole with a bromoacetyl intermediate under basic conditions. Source highlights the use of indole-3-acetic acid derivatives as precursors, where coupling reagents like 1,1-carbonyldiimidazole (CDI) facilitate amide bond formation .

Key steps include:

  • Deprotonation of indole-3-acetic acid using pyridine in acetonitrile to enhance nucleophilicity.

  • Activation with CDI , generating an acyl imidazole intermediate that reacts with substituted anilines to form acetamide linkages .

Reaction conditions for this stage are critical. For example, maintaining temperatures between 0–5°C during CDI activation prevents side reactions, while room-temperature stirring for 12–24 hours ensures complete conversion .

Construction of the Thiazolidinone Moiety

The thiazolidinone ring is synthesized via cyclization of a thiourea derivative with α-halo carbonyl compounds. For the 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group:

  • Thiourea derivative preparation : Reacting ethyl isothiocyanate with ammonium thiocyanate yields a substituted thiourea.

  • Cyclization : Treatment with chloroacetic acid or its derivatives in ethanol under reflux forms the thiazolidinone ring .

Stereochemical control of the (3Z)-configuration is achieved through solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) favor the Z-isomer due to stabilization of the transition state.

Coupling of Indole and Thiazolidinone Moieties

The indole and thiazolidinone units are coupled via a Knoevenagel condensation to form the (3Z)-configured double bond. This step requires:

  • Base catalysis : Triethylamine or piperidine in anhydrous toluene.

  • Reflux conditions : Heating at 110°C for 6–8 hours to drive the reaction to completion .

Mechanistic insight : The base deprotonates the active methylene group of the thiazolidinone, enabling nucleophilic attack on the indole carbonyl carbon. The Z-selectivity arises from steric hindrance between the indole’s substituents and the thiazolidinone’s ethyl group.

Acetylation with the N-(2,6-Dimethylphenyl) Group

The final acetylation introduces the N-(2,6-dimethylphenyl) group via nucleophilic acyl substitution:

  • Reagents : 2,6-Dimethylaniline and acetyl chloride in dichloromethane.

  • Conditions : Stirring at room temperature for 4 hours, followed by quenching with ice water .

Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) yields the pure product .

Optimization and Yield Enhancement

Critical parameters for maximizing yield and purity include:

ParameterOptimal ConditionImpact on Yield
Solvent for couplingAnhydrous DMF85%
Temperature110°C78% → 92%
Reaction time8 hours<70% → 88%
BaseTriethylamine90%

Data adapted from sources and indicate that solvent choice and temperature account for a 20–25% yield improvement. Prolonged reaction times beyond 8 hours lead to decomposition, emphasizing the need for precise monitoring .

Characterization and Quality Control

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (300 MHz, CDCl₃): δ 7.45–7.20 (m, indole-H), 2.35 (s, CH₃), 1.25 (t, J=7.1 Hz, CH₂CH₃) .

    • ¹³C NMR : 178.9 ppm (C=O), 165.2 ppm (C=S) .

  • High-Resolution Mass Spectrometry (HRMS) : m/z 451.6 [M+H]⁺ .

  • HPLC : Purity >98% using a C18 column (acetonitrile/water 65:35) .

Challenges and Troubleshooting

Common issues during synthesis include:

  • Z/E isomerization : Mitigated by using non-polar solvents and avoiding prolonged heating.

  • Byproduct formation : Unreacted thiourea derivatives are removed via acid-base extraction .

  • Low coupling efficiency : Pre-activation of the indole core with CDI improves reactivity .

Comparative Analysis of Synthetic Routes

A comparison of methods from literature reveals:

MethodYield (%)Purity (%)Citation
CDI-mediated coupling9298
Knoevenagel condensation8895
Fischer indole route7590

The CDI-mediated approach offers superior yield and reproducibility, making it the preferred industrial method .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinones, such as N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:

Study Cancer Type Effect
Breast CancerInduced apoptosis via mitochondrial pathway
Lung CancerInhibited cell proliferation and migration
Colon CancerReduced tumor volume in xenograft models

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes relevant findings:

Pathogen Activity Reference
Staphylococcus aureusInhibitory effect at low concentrations
Escherichia coliModerate antibacterial activity
Candida albicansEffective antifungal properties

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can reduce inflammatory markers in vitro and in vivo:

Inflammatory Marker Effect Study Reference
TNF-alphaDecreased levels observed
IL-6Significant reduction noted

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Analogous Thiazolidinone-Indole Hybrids

Compound from :
2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide

  • Key Differences: Aryl Substituent: 2,5-Dimethylphenyl vs. 2,6-dimethylphenyl in the target compound. The altered substitution pattern may influence steric hindrance and π-π stacking interactions. Thiazolidinone Side Chain: Allyl (prop-2-enyl) vs. ethyl at position 3.
  • Impact : These modifications could alter solubility, binding affinity, and metabolic stability .

Compounds from :

  • (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide
  • (E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide
  • Key Differences: Heterocyclic Substituents: Isoxazole rings replace the thiazolidinone-indole system. Functional Groups: Fluorine (electron-withdrawing) vs. hydroxyl (electron-donating) at position 3 of the isoxazole.
  • Impact : The hydroxyisoxazolyl analog (6.815) shows higher activity (likely IC50 in μM) than the fluoro derivative (6.554), suggesting polar groups enhance efficacy .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

The structurally related compound from exhibits the following CCS values for adducts (Table 1):

Table 1 : CCS Values of N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

Adduct m/z Predicted CCS (Ų)
[M+H]+ 464.10973 212.4
[M+Na]+ 486.09167 222.6
[M+NH4]+ 481.13627 217.9
[M-H]- 462.09517 215.9
  • Comparison Insight : The allyl substituent may increase CCS compared to the ethyl group in the target compound due to enhanced molecular surface area.

Anticancer Potential

Compound from : N-(2,6-Dioxopiperidin-3-yl)-2-((3-ethyl-6-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

  • Structural Contrast: Replaces the thiazolidinone-indole core with a quinazolinone-dioxopiperidine system.

ADMET and In Silico Analysis

  • highlights in silico ADMET studies for thalidomide analogs, emphasizing the importance of substituents on bioavailability and toxicity. For the target compound, the 2,6-dimethylphenyl group may improve metabolic stability compared to smaller alkyl chains .

NMR and Hydrogen-Bonding Patterns

  • demonstrates that substituent-induced chemical shift changes (e.g., in regions A and B of similar indole derivatives) correlate with altered hydrogen-bonding networks. The target compound’s ethyl and thioxo groups likely perturb NMR profiles compared to analogs with allyl or hydroxyl substituents .
  • underscores the role of hydrogen bonds in crystal packing, suggesting the thioxo moiety in the target compound could stabilize intermolecular interactions .

Biological Activity

N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with potential biological activity. This compound features a unique structural framework that combines various functional groups, making it a candidate for diverse biological applications.

Chemical Structure and Properties

The chemical formula for this compound is C23H21N3O3S2C_{23}H_{21}N_{3}O_{3}S_{2}, and it has a CAS number of 618079-60-0. The structure includes a dimethylphenyl group, an indole moiety, and a thiazolidinone ring, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate their activity through:

  • Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways.
  • Protein Binding : The compound may bind to proteins, affecting their function and interactions.
  • Signaling Pathway Modulation : It may alter signaling pathways that regulate cellular processes.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of thiazolidinones have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Antineoplastic Activity : A study assessed the antineoplastic effects of thiazolidinone derivatives, revealing that some compounds significantly reduced tumor cell viability in vitro .
  • Antimicrobial Properties : Compounds with similar thiazolidinone structures demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerHT-29 (colon cancer)
Compound BAntimicrobialStaphylococcus aureus
Compound CAntineoplasticTK-10 (kidney cancer)

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for success?

The synthesis typically involves multi-step reactions, including condensation of thiazolidinone precursors with indole derivatives. Key steps include refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) and purification via recrystallization from DMF/acetic acid mixtures . Microwave-assisted synthesis can enhance efficiency by reducing reaction times and improving yields, while inert atmospheres (e.g., nitrogen) prevent oxidation of sensitive intermediates . Monitoring reaction progress with TLC and isolating intermediates via filtration are essential for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming structural integrity, particularly the Z-configuration of the thiazolidinone-indole moiety . Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the thioxo (C=S) and carbonyl (C=O) groups . High-resolution MS and elemental analysis further corroborate purity .

Q. What structural features of this compound suggest potential biological activity?

The thiazolidinone ring and indole core are known pharmacophores for enzyme inhibition (e.g., urease) and receptor modulation . The 3-ethyl and 2-thioxo groups enhance electrophilicity, facilitating interactions with biological targets, while the acetamide linker improves solubility and bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids in cyclization .
  • Temperature control : Microwave-assisted synthesis at controlled temperatures (100–150°C) reduces side reactions .
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts may accelerate key steps like Knoevenagel condensations .
  • Purification : Gradient recrystallization or column chromatography resolves co-eluting impurities .

Q. How can contradictions in spectroscopic data (e.g., ambiguous NMR peaks) be resolved?

  • 2D NMR techniques : HSQC and HMBC clarify connectivity in crowded spectra, particularly for overlapping indole and thiazolidinone protons .
  • X-ray crystallography : Single-crystal analysis unambiguously confirms stereochemistry and molecular geometry, resolving Z/E isomer ambiguities .
  • Computational modeling : DFT calculations predict chemical shifts and coupling constants, aiding spectral assignment .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to evaluate substituent effects?

  • Analog synthesis : Replace the 3-ethyl group with allyl, benzyl, or fluorinated variants to assess steric/electronic impacts .
  • Biological assays : Test analogs against target enzymes (e.g., urease) to correlate substituents with inhibitory potency (IC50 values) .
  • Docking studies : Molecular modeling identifies key binding interactions (e.g., hydrogen bonding with the thioxo group) .

Q. How should researchers design assays to evaluate this compound’s enzyme inhibition potential?

  • In vitro enzymatic assays : Use a spectrophotometric method to monitor urease activity via ammonia release, with thiourea as a positive control .
  • Kinetic analysis : Determine inhibition constants (Ki) using Lineweaver-Burk plots to classify competitive/non-competitive mechanisms .
  • Cellular models : Validate activity in bacterial or cell-line models (e.g., Helicobacter pylori for urease inhibition) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

  • Revisiting synthetic steps : Impurities from incomplete reactions (e.g., uncyclized intermediates) may distort spectra. Repetition under optimized conditions is advised .
  • Isotopic labeling : Use 15N or 13C-labeled precursors to track unexpected peaks in NMR .
  • Collaborative validation : Cross-check data with independent labs or databases (e.g., PubChem) .

Methodological Tables

Q. Table 1: Key Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationAcetic acid, NaOAc, reflux62–75>95%
Microwave-assistedDMF, 120°C, 30 min85>98%
PurificationDMF/AcOH recrystallization9099%

Q. Table 2: Comparative Bioactivity of Structural Analogs

AnalogSubstituentIC50 (Urease, µM)Target Interaction
Parent3-ethyl12.4Thioxo group H-bond
Allyl3-allyl8.9Enhanced lipophilicity
Fluoro4-F-phenyl5.2Electron withdrawal

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